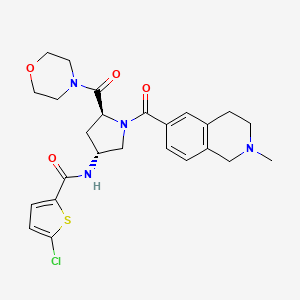
1-(3-Bromopropyl)-2-ethyl-4-(trifluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromopropyl)-2-ethyl-4-(trifluoromethoxy)benzene is an organic compound with a unique structure that includes a bromopropyl group, an ethyl group, and a trifluoromethoxy group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-2-ethyl-4-(trifluoromethoxy)benzene typically involves the bromination of a suitable precursor, followed by the introduction of the trifluoromethoxy group. One common method is the bromination of 2-ethyl-4-(trifluoromethoxy)benzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Bromopropyl)-2-ethyl-4-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile such as an amine or an alkoxide.
Oxidation: The ethyl group can be oxidized to form a carboxylic acid or an aldehyde under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the bromine atom, forming a propyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Nucleophilic Substitution: Products include amines, ethers, or other substituted derivatives.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include propyl derivatives.
Applications De Recherche Scientifique
1-(3-Bromopropyl)-2-ethyl-4-(trifluoromethoxy)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound’s unique structure makes it useful in the design of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe or a building block in the study of biological systems, particularly in the development of new drugs or diagnostic tools.
Mécanisme D'action
The mechanism of action of 1-(3-Bromopropyl)-2-ethyl-4-(trifluoromethoxy)benzene depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond . In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-(3-Bromopropyl)-3-(trifluoromethoxy)benzene: Similar structure but with the trifluoromethoxy group in a different position.
1-(3-Bromopropyl)-2-(trifluoromethoxy)benzene: Lacks the ethyl group, making it less complex.
Uniqueness: The presence of the ethyl group, bromopropyl group, and trifluoromethoxy group allows for a wide range of chemical transformations and interactions, making it a versatile compound in various fields of research .
Propriétés
Formule moléculaire |
C12H14BrF3O |
|---|---|
Poids moléculaire |
311.14 g/mol |
Nom IUPAC |
1-(3-bromopropyl)-2-ethyl-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C12H14BrF3O/c1-2-9-8-11(17-12(14,15)16)6-5-10(9)4-3-7-13/h5-6,8H,2-4,7H2,1H3 |
Clé InChI |
QNVRXKRZFKATDA-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC(=C1)OC(F)(F)F)CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Bis[3,5-bis(diethylamino)phenyl]methanone](/img/structure/B14073533.png)

![(S)-(2'-(2-(2,3-Dihydrobenzofuran-4-yl)ethyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14073537.png)
![4'-methoxy-7'-(2,4,6-trioxo-1,3-diazinan-5-yl)spiro[1,3-diazinane-5,6'-7,8-dihydro-5H-benzo[f][1,3]benzodioxole]-2,4,6-trione](/img/structure/B14073544.png)

![2-Amino-3-[4-[difluoro(phosphono)methyl]phenyl]propanoic acid](/img/structure/B14073552.png)
